molecular formula C21H23ClN4O3S B12480834 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B12480834
M. Wt: 447.0 g/mol
InChI Key: IBEVIIHFGFEWQE-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a sulfamoyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and sulfamoyl groups through electrophilic aromatic substitution reactions. The imidazole moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to a thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, influencing their activity. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-dimethyl-1H-pyrazole
  • 4-chloro-3,5-dimethylphenylsulfamide
  • N-[3-(1H-imidazol-1-yl)propyl]benzamide

Uniqueness

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the imidazole moiety, in particular, distinguishes it from other similar compounds and enhances its potential for diverse applications.

Properties

Molecular Formula

C21H23ClN4O3S

Molecular Weight

447.0 g/mol

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C21H23ClN4O3S/c1-15-5-3-6-19(16(15)2)25-30(28,29)20-13-17(7-8-18(20)22)21(27)24-9-4-11-26-12-10-23-14-26/h3,5-8,10,12-14,25H,4,9,11H2,1-2H3,(H,24,27)

InChI Key

IBEVIIHFGFEWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCN3C=CN=C3)Cl)C

Origin of Product

United States

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